N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For example, the InChI code for “N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride” is "1S/C9H13NS.ClH/c1-7-2-5-9(11-7)6-10-8-3-4-8;/h2,5,8,10H,3-4,6H2,1H3;1H" . The InChI code for “2-methoxy-N-[(5-methyl-2-thienyl)methyl]ethanamine hydrochloride” is "1S/C9H15NOS.ClH/c1-8-3-4-9(12-8)7-10-5-6-11-2;/h3-4,10H,5-7H2,1-2H3;1H" .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be represented by its molecular weight, InChI code, and other parameters. For example, the molecular weight of “N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride” is 203.74 , and for “2-methoxy-N-[(5-methyl-2-thienyl)methyl]ethanamine hydrochloride” it is 221.75 .Scientific Research Applications
Anticoccidial and Antimicrobial Activity
- Study 1: Research by Georgiadis (1976) demonstrated that a Michael type addition of an amine, such as N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine, to certain compounds resulted in derivatives with significant anticoccidial and antimicrobial activities. These amine adducts were found to be more effective as coccidiostats than the starting material and retained their activities even after reduction (Georgiadis, 1976).
Synthesis of Pyrimidinones and Triazepinones
- Study 2: Hajjem, Khoud, and Baccar (2010) reported that methyl 3-amino-2-thiophene carboxylate, closely related to the chemical , reacts with primary amines, leading to the formation of pyrimidinones and not isomeric triazepinones. This study provides insight into the reactivity of similar amines in chemical syntheses (Hajjem, Khoud, & Baccar, 2010).
Novel Antitumor and Antimicrobial Synthesis
- Study 3: Azmy et al. (2018) achieved a microwave-assisted, chemoselective synthesis of novel antitumor and antimicrobial compounds, starting from a similar compound as the one . They emphasize the significance of such amines in the creation of eco-friendly and potent pharmaceuticals (Azmy et al., 2018).
Chemical Synthesis and Characterization
- Study 4: Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, which involved a process similar to the handling of N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine. These compounds were then evaluated for antibacterial and cytotoxic properties, highlighting the potential pharmaceutical applications of such amines (Noolvi et al., 2014).
Safety and Hazards
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride” and similar compounds may have potential applications in future research and drug development.
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]prop-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-3-6-10-7-9-5-4-8(2)11-9;/h3-5,10H,1,6-7H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJLMVOAAZXTFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049678-38-7 | |
Record name | 2-Thiophenemethanamine, 5-methyl-N-2-propen-1-yl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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